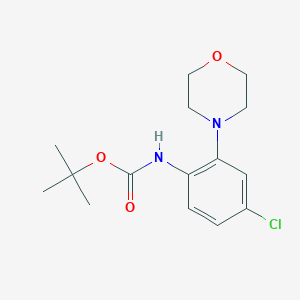![molecular formula C11H13Cl2N5 B499124 N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine CAS No. 717874-41-4](/img/structure/B499124.png)
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable component in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with propylamine under controlled conditions to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
化学反应分析
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Substitution: The tetrazole ring allows for nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: Sodium azide, amines, and thiols.
Major Products Formed
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials with enhanced stability and performance
作用机制
The mechanism by which N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to disrupt cell membrane integrity, leading to cell lysis and death. The compound may also inhibit key enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
Chlorfenapyr: An insecticide derived from natural pyrrole compounds, used for its high insecticidal and acaricidal activity.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine stands out due to its tetrazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it a versatile candidate for various applications, particularly in fields requiring robust chemical stability and reactivity .
属性
CAS 编号 |
717874-41-4 |
|---|---|
分子式 |
C11H13Cl2N5 |
分子量 |
286.16g/mol |
IUPAC 名称 |
N-[(2,4-dichlorophenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C11H13Cl2N5/c1-2-5-18-11(15-16-17-18)14-7-8-3-4-9(12)6-10(8)13/h3-4,6H,2,5,7H2,1H3,(H,14,15,17) |
InChI 键 |
CDGKMBGWIKGIGZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCCN1C(=NN=N1)NCC2=C(C=C(C=C2)Cl)Cl |
溶解度 |
29.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B499041.png)

![N-cyclohexyl-N'-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B499045.png)
![2-(2-chlorophenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499046.png)

![3-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499053.png)
![2-(2-methoxyphenoxy)-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B499054.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-propoxybenzamide](/img/structure/B499055.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B499056.png)
![3,4,5-trimethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499057.png)
![2-bromo-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B499058.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]cyclopropanecarboxamide](/img/structure/B499060.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B499061.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methylbenzamide](/img/structure/B499063.png)
